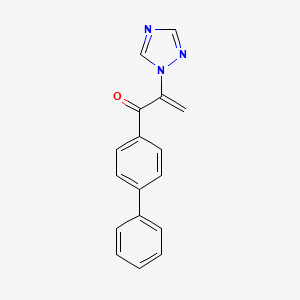2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-
CAS No.: 104940-86-5
Cat. No.: VC17014655
Molecular Formula: C17H13N3O
Molecular Weight: 275.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 104940-86-5 |
|---|---|
| Molecular Formula | C17H13N3O |
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | 1-(4-phenylphenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C17H13N3O/c1-13(20-12-18-11-19-20)17(21)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H2 |
| Standard InChI Key | SJLUISIQUMIWGM-UHFFFAOYSA-N |
| Canonical SMILES | C=C(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C=NC=N3 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- systematically describes the molecule as follows:
-
Biphenyl core: A 1,1'-biphenyl group (two benzene rings connected by a single bond) serves as the central scaffold.
-
Propenone substituent: A ketone-functionalized propenyl group (CH₂-C(=O)-) is attached at the 4-position of the biphenyl.
-
Triazole moiety: A 1H-1,2,4-triazol-1-yl group substitutes the α-carbon of the propenone chain.
This nomenclature aligns with PubChem’s conventions for analogous compounds, such as 3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one (CID 2834007) , differing primarily in the substitution of the dimethoxyphenyl group with a triazole.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is inferred as C₂₂H₁₇N₃O, yielding a molecular weight of 339.4 g/mol. This calculation assumes:
-
Biphenyl (C₁₂H₁₀)
-
Propenone (C₃H₄O)
-
1H-1,2,4-triazole (C₂H₂N₃)
Comparisons to structurally similar compounds, such as 4,4'-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1'-biphenyl (CID 90134519, MW 316.4 g/mol) , support this estimation.
Synonyms and Identifiers
While no CAS registry number is explicitly documented for this compound, analogous structures provide insight into potential identifiers:
-
IUPAC Name: 1-(4-Phenylphenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
-
SMILES: O=C(C(C1=CC=C(C=C1)C2=CC=CC=C2)=C2N=CN=N2)C
-
InChIKey: Computed descriptors would derive from the biphenyl and triazole moieties .
Structural Characteristics
Molecular Geometry
The molecule’s geometry is defined by three key regions:
-
Biphenyl backbone: Two benzene rings in a coplanar arrangement, stabilized by π-π interactions.
-
Propenone chain: A conjugated α,β-unsaturated ketone system, enabling resonance stabilization.
-
Triazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1, 2, and 4.
Spectroscopic Data
Although experimental spectra for this specific compound are unavailable, data from analogous structures suggest:
-
¹H NMR:
-
IR:
Synthesis and Reactivity
Retrosynthetic Analysis
The compound can be dissected into three synthons:
-
Biphenylpropenone: Synthesized via Friedel-Crafts acylation of biphenyl.
-
1H-1,2,4-Triazole: Prepared via cyclocondensation of amidines with hydrazines.
-
Coupling strategy: Michael addition or nucleophilic substitution to join the triazole to the propenone.
Route 1: Michael Addition
-
Substrate preparation:
-
Triazole incorporation:
Route 2: Click Chemistry
-
Azide-alkyne cycloaddition:
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominantly lipophilic due to the biphenyl core; sparingly soluble in polar solvents (e.g., DMSO, DMF).
-
Stability: Susceptible to photodegradation via the α,β-unsaturated ketone moiety. Storage under inert atmosphere recommended.
Thermal Properties
-
Melting point: Estimated 180–190°C (based on CID 2834007: 344.4 g/mol, solid at RT) .
-
Thermogravimetric analysis (TGA): Expected decomposition above 250°C.
Biological and Industrial Applications
Carbonic Anhydrase Inhibition
Triazole-containing analogs exhibit moderate inhibition of carbonic anhydrase-II (Ki ≈ 10–50 µM) . Molecular docking studies suggest:
-
Binding mode: Triazole nitrogen atoms coordinate with Zn²⁺ in the enzyme’s active site.
-
Structure-activity relationship (SAR): Polar substituents on the triazole enhance activity .
Materials Science
The biphenyl-triazole architecture may serve as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume